molecular formula C17H19N3O4 B2655625 1,3-dimethyl-5-(4-morpholinobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 311328-27-5

1,3-dimethyl-5-(4-morpholinobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2655625
CAS No.: 311328-27-5
M. Wt: 329.356
InChI Key: QQXBNNQSGOZUFL-UHFFFAOYSA-N
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Description

The compound “1,3-dimethyl-5-(4-morpholinobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione” is a type of organic fluorescent dye. These dyes are composed of electron-donating aniline groups and electron-withdrawing barbituric acid groups . They are easy to construct and emit strongly in the red region in their solid state .


Synthesis Analysis

The synthesis of this compound has been reported in the literature. The yield of the synthesis was 80%, and the compound was obtained as a solid with a mass of 0.26 g .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using 1H-NMR spectroscopy. The 1H-NMR spectrum (400 MHz, DMSO-d6) shows peaks at 8.41 ppm (d, J = 9.3 Hz, 2H), 8.26 ppm (s, 1H), 7.05 ppm (d, J = 9.3 Hz, 2H), 3.73 ppm (m, 4H), 3.48 ppm (m, 4H), and 3.23 ppm (s, 6H) .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its 1H-NMR spectrum and its photophysical properties. It is a solid that emits strongly in the red region . Its solvatochromism and aggregation-induced emission properties suggest that it has specific interactions with solvents and that its emission properties are affected by aggregation .

Scientific Research Applications

Structural Analysis and Chemical Properties

  • Intramolecular Interactions and Structural Features : The structures of similar compounds, such as 5-(1-hydroxyethylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, exhibit notable intramolecular hydrogen bonding, impacting their chemical properties and interactions. These structural details provide insights into the potential applications of the compound , especially in designing molecules with specific interaction capabilities (da Silva et al., 2005).

  • Synthesis and Molecular Interaction : The compound's synthesis process and its potential to bind with proteins, as demonstrated in similar derivatives, suggest its utility in biochemical applications, particularly in drug development and protein interaction studies (Sepay et al., 2016).

  • Supramolecular Structures : The study of 5-(arylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-triones reveals the formation of hydrogen-bonded chains and frameworks, which are crucial for understanding the compound's behavior in crystalline states and its potential applications in material science (Rezende et al., 2005).

Synthesis and Application in Chemical Reactions

  • Efficient Synthesis Methods : Research on similar compounds shows advancements in synthesis methods, indicating the potential for efficient and cost-effective production of the compound, which is vital for its application in large-scale industrial and pharmaceutical processes (Tyrkov, 2020).

  • Role in Complex Molecule Formation : The compound's derivatives have been used in the synthesis of complex molecules, suggesting its potential as a building block in organic synthesis, particularly in creating novel compounds with specific biological or chemical properties (Sharma et al., 2017).

Potential Biological Activities and Applications

  • Anticancer and Biological Studies : Studies involving similar compounds have explored their potential as leads for new anticancer drugs, indicating the potential biomedical applications of the compound, especially in drug discovery and therapeutic agent design (Santana et al., 2020).

  • Antimicrobial and Antibacterial Properties : Synthesis and testing of similar compounds for antimicrobial and antibacterial activities suggest potential applications in developing new antimicrobial agents, contributing to the fight against resistant bacterial strains (Yushin et al., 2020).

Mechanism of Action

The mechanism of action of this compound is related to its photophysical properties. It exhibits properties such as solvatochromism and aggregation-induced emission . These properties are systematically characterized and the structure-property relationships of these barbituric acid-based fluorogens are discussed .

Properties

IUPAC Name

1,3-dimethyl-5-[(4-morpholin-4-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-18-15(21)14(16(22)19(2)17(18)23)11-12-3-5-13(6-4-12)20-7-9-24-10-8-20/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXBNNQSGOZUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)N3CCOCC3)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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